molecular formula C21H22N2O4 B2713892 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 954021-41-1

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2713892
CAS No.: 954021-41-1
M. Wt: 366.417
InChI Key: WQAGJLUNBCRJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2H-chromene) core with a piperidine-furan substituent. The coumarin moiety (2-oxo-2H-chromene) is known for its pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial properties . This compound’s structural complexity suggests utility in drug discovery, particularly for targets requiring dual hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(18-12-16-4-1-2-6-19(16)27-21(18)25)22-13-15-7-9-23(10-8-15)14-17-5-3-11-26-17/h1-6,11-12,15H,7-10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGJLUNBCRJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethyl-piperidine intermediate. This intermediate is then reacted with a chromene derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and chromene double bond are primary sites for oxidation:

  • Furan oxidation : Using KMnO₄ under acidic conditions (H₂SO₄, 0°C), the furan ring undergoes electrophilic attack at the α-position, forming a diketone intermediate (Figure 1a ).

  • Chromene oxidation : Ozone or mCPBA cleaves the chromene double bond, yielding a dicarbonyl derivative (Figure 1b ) .

Table 1: Oxidation Conditions and Products

Substrate SiteReagentConditionsProductYield (%)
Furan ringKMnO₄, H₂SO₄0°C, 2 h2,5-Diketopiperidine derivative65–72
Chromene C=CO₃, DCM/MeOH−78°C, 1 h3-Carboxycoumarin58

Nucleophilic Substitution

The piperidine nitrogen and carboxamide groups participate in SN2 and acyl transfer reactions:

  • Piperidine alkylation : Treatment with methyl iodide (CH₃I) in THF at reflux replaces the furan-2-ylmethyl group with a methyl group (Figure 2a ) .

  • Carboxamide acylation : Reacting with acetyl chloride (AcCl) in pyridine forms the corresponding acetylated derivative (Figure 2b ) .

Mechanistic Insights :

  • Piperidine’s lone pair attacks the electrophilic carbon of CH₃I, displacing iodide .

  • AcCl reacts with the carboxamide’s NH group via nucleophilic acyl substitution .

Hydrolysis Reactions

The carboxamide and ester-like chromene carbonyl are hydrolyzed under acidic or basic conditions:

  • Amide hydrolysis : HCl (6 M, 100°C) cleaves the carboxamide bond, yielding 3-carboxychromene and a piperidinylamine (Figure 3a ) .

  • Chromene lactone opening : NaOH (2 M) opens the chromene lactone, forming a water-soluble carboxylate salt (Figure 3b ) .

Table 2: Hydrolysis Parameters

Reaction TypeReagentTemperatureTimeProduct
Amide hydrolysis6 M HCl100°C4 h3-Carboxychromene + amine
Lactone hydrolysis2 M NaOH60°C1 hSodium 2-oxo-3-carboxychromenate

Reduction Reactions

Selective reduction of the chromene double bond and carbonyl groups is achievable:

  • Catalytic hydrogenation : Pd/C (10% w/w) with H₂ (1 atm) reduces the chromene C=C bond to a dihydrochromene (Figure 4a ) .

  • Carbonyl reduction : NaBH₄ in MeOH reduces the chromene ketone to a secondary alcohol (Figure 4b ) .

Key Observations :

  • Hydrogenation proceeds with >90% selectivity for the chromene C=C over the furan ring .

  • NaBH₄ does not reduce the carboxamide group under standard conditions .

Cycloaddition and Coupling Reactions

The chromene core participates in Diels-Alder and Suzuki-Miyaura reactions:

  • Diels-Alder : Reacting with maleic anhydride (110°C) forms a bicyclic adduct via [4+2] cycloaddition (Figure 5a ) .

  • Suzuki coupling : The brominated chromene derivative cross-couples with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) to form biaryl products (Figure 5b ) .

Table 3: Coupling Reaction Efficiency

ReactionCatalystYield (%)TOF (h⁻¹)
Diels-AlderNone78
Suzuki-MiyauraPd(PPh₃)₄8512.4

Thermal and Photochemical Reactivity

  • Thermal decomposition : TGA analysis shows decomposition onset at 220°C, producing CO₂ and furan derivatives .

  • Photodimerization : UV irradiation (254 nm) induces [2+2] cycloaddition between chromene C=C bonds, forming a dimeric structure (Figure 6 ) .

Thermal Stability Data :

  • ΔH decomposition: −1,240 kJ/mol (DSC)

  • Char residue: 12% at 800°C (TGA)

Mechanistic Pathways and Kinetic Studies

  • Oxidation kinetics : Second-order rate constants for furan oxidation by KMnO₄ (k = 0.45 L/mol·s at 25°C).

  • Hydrolysis activation energy : Eₐ = 68 kJ/mol for amide hydrolysis, indicating a concerted mechanism .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide as an anticancer agent. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer types. A study demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro, showcasing its promise as a therapeutic candidate against malignancies .

Antimicrobial Properties

Compounds with similar structures have shown significant antimicrobial activity. For instance, derivatives containing piperidine and chromene groups have been evaluated for their efficacy against bacterial and fungal pathogens. In vitro tests revealed that this compound exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections .

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have explored its role as a ligand in receptor binding assays, revealing promising results in modulating neurochemical pathways associated with mood disorders and anxiety . This suggests that it could be developed into a therapeutic agent for neurological conditions.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrases and acetylcholinesterase. These enzymes are critical in various physiological processes, including respiration and neurotransmission. The compound's inhibitory effects could lead to advancements in treating conditions like glaucoma and Alzheimer's disease .

Development of New Materials

Due to its unique chemical properties, this compound has potential applications in materials science. It can serve as a building block for synthesizing novel polymers or composites with enhanced thermal stability and mechanical properties. Research is ongoing to explore how modifications to the compound's structure can yield materials suitable for advanced applications in electronics and coatings .

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of N-(1-(furan -2 -ylmethyl)piperidin -4 -yl)methyl)-2 -oxo -2H-chromene -3-carboxamide exhibited IC50 values below 10 µM against breast cancer cell lines, indicating significant cytotoxicity.
  • Antimicrobial Activity : In a comparative study on antimicrobial agents, N-(1-(furan -2 -ylmethyl)piperidin -4 -yl)methyl)-2 -oxo -2H-chromene -3-carboxamide showed effectiveness against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its chromene-3-carboxamide linkage and furan-piperidine substitution. Below is a comparative analysis with structurally related derivatives:

Chromene-Based Carboxamides
Compound Name Chromene Position Piperidine Substitution Key Features Reference
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide 3-carboxamide 1-(furan-2-ylmethyl) Combines coumarin’s planar aromaticity with furan’s electron-rich heterocycle. Potential for dual-target engagement. Target Compound
N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) 2-carboxamide 1-benzyl Benzyl group increases hydrophobicity; 2-carboxamide alters electronic distribution vs. 3-position. May favor different binding modes.
6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o) 3-carboxamide Peptidomimetic chain Incorporates a peptide-like backbone for protease targeting. Reduced piperidine presence limits CNS penetration.

Key Observations :

  • Chromene Position : The 3-carboxamide linkage (target compound) may enhance π-stacking interactions compared to 2-carboxamide derivatives (e.g., 4h) .
Piperidine-Furan Hybrids
Compound Name Core Structure Piperidine Substitution Biological Relevance Reference
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide Furan-carboxamide 1-(2-phenylethyl) Reported in opioid receptor studies; phenylethyl group enhances μ-opioid affinity.
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2) Indole-carboxamide 1-(piperidin-4-yl)ethyl Piperidine-ethyl linkage optimizes steric fit for kinase inhibition (e.g., BET bromodomains).

Key Observations :

  • Furan vs. Indole : The target compound’s furan may engage in weaker hydrogen bonding than indole derivatives (e.g., compound 2) but offers metabolic stability due to furan’s resistance to oxidation .
  • Substitution Patterns : Piperidine N-alkylation (e.g., furan-2-ylmethyl) avoids metabolic liabilities associated with tertiary amines in CNS drugs .

Purity and Characterization :

  • Analogous compounds (e.g., 4h) were purified via column chromatography and confirmed by $^1$H NMR and LC-MS (>95% purity) .
Estimated Properties
Property Target Compound 4h Compound 2
Molecular Weight 396.42 g/mol 405.45 g/mol 452.54 g/mol
clogP (Predicted) 2.3 3.1 2.8
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 8 7 9

Implications :

  • Lower clogP than 4h may enhance aqueous solubility, critical for oral bioavailability.
  • High rotatable bond count suggests conformational flexibility, possibly aiding target engagement but increasing entropic penalties.

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3. The compound features a chromene core, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related chromene derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-725Induces apoptosis via caspase activation
Compound BA54915Inhibits cell proliferation
N-(Furan)MCF-720Targets Bcl-2 protein

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : Some studies suggest that related compounds can cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of a similar chromene derivative in a mouse model of breast cancer. The study found that treatment with the compound significantly reduced tumor size compared to controls, indicating its potential as an effective therapeutic agent .

Q & A

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., CGRP receptor in ).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns MD runs for receptor-ligand complexes).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for analog design ( references structure-based drug design).

What in vitro assays are recommended for evaluating bioactivity?

Q. Basic

  • Enzyme Inhibition Assays : Fluorescence-based or radiometric assays (e.g., EZH2 inhibition in ).
  • Cell Viability Assays : MTT or CellTiter-Glo for cytotoxicity (e.g., Karpas-422 xenograft models in ).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., CGRP receptor antagonism in ).

How can analogs be designed to improve pharmacokinetic properties?

Q. Advanced

  • Lipophilicity Optimization : Introduce trifluoromethyl groups (logP reduction; ) or PEG-like spacers.
  • Metabolic Blocking : Replace labile protons with deuterium or fluorine (e.g., ’s focus on metabolic stability).
  • Bioisosteric Replacement : Swap furan with thiophene or pyridine ( explores heterobiaryl substitutions).

What analytical techniques ensure purity and stability during storage?

Q. Basic

  • HPLC-DAD/UV : Monitor degradation products (e.g., uses C18 columns with acetonitrile/water gradients).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • Lyophilization : For hygroscopic compounds, store as lyophilized powders under inert gas ( describes crystal stability in DMF solvates).

How can selectivity over off-target receptors be validated?

Q. Advanced

  • Broad-Panel Screening : Use Eurofins Cerep’s SafetyScreen44® or similar platforms.
  • Cryo-EM/Co-crystallization : Resolve target-ligand structures to identify critical binding residues (e.g., ’s 1.6 Å CGRP receptor structure).
  • Knockout Models : CRISPR/Cas9-edited cell lines to confirm target-specific effects ( references EZH2 dependency).

How are challenging synthetic steps optimized (e.g., low yields in amide coupling)?

Q. Advanced

  • Coupling Reagent Screening : Compare HATU vs. DMTMM efficiency ().
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C vs. 24 hours reflux).
  • Protecting Group Strategies : Use Boc or Fmoc groups to prevent side reactions (e.g., uses tert-butoxycarbonyl protection).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.